molecular formula C11H9FN2O B13277180 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13277180
M. Wt: 204.20 g/mol
InChI Key: JCSIGZVAXAECOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of substituted imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. This particular compound is characterized by the presence of a fluorine atom and a methyl-imidazole group attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 2-methylimidazole.

    Reduction: The nitro group in 5-fluoro-2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Condensation: The resulting 5-fluoro-2-aminobenzaldehyde is then condensed with 2-methylimidazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzoic acid.

    Reduction: 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another substituted imidazole with different functional groups.

    2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: A compound with a similar imidazole core but different substituents.

Uniqueness

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both a fluorine atom and a methyl-imidazole group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biochemical and pharmaceutical applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-fluoro-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3

InChI Key

JCSIGZVAXAECOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.